molecular formula C32H39N7O6 B12803526 2-(Hydroxy(oxido)amino)-N(1),N(4)-bis(4-(((3-methoxypropyl)imino)(methylamino)methyl)phenyl)terephthalamide CAS No. 21696-32-2

2-(Hydroxy(oxido)amino)-N(1),N(4)-bis(4-(((3-methoxypropyl)imino)(methylamino)methyl)phenyl)terephthalamide

Cat. No.: B12803526
CAS No.: 21696-32-2
M. Wt: 617.7 g/mol
InChI Key: VYSWZPPEEKUUKN-UHFFFAOYSA-N
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Description

2-(Hydroxy(oxido)amino)-N(1),N(4)-bis(4-(((3-methoxypropyl)imino)(methylamino)methyl)phenyl)terephthalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including hydroxy, oxido, and amino groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxy(oxido)amino)-N(1),N(4)-bis(4-(((3-methoxypropyl)imino)(methylamino)methyl)phenyl)terephthalamide typically involves multi-step organic reactions. The process may start with the preparation of terephthalamide derivatives, followed by the introduction of hydroxy and oxido groups through specific reagents and conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxy(oxido)amino)-N(1),N(4)-bis(4-(((3-methoxypropyl)imino)(methylamino)methyl)phenyl)terephthalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxido group can be reduced to form hydroxy derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as pH, temperature, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield oxo derivatives, while reduction of the oxido group may yield hydroxy derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or marker in biochemical assays.

    Medicine: As a potential therapeutic agent or drug candidate.

    Industry: As a component in the formulation of advanced materials or chemical products.

Mechanism of Action

The mechanism of action of 2-(Hydroxy(oxido)amino)-N(1),N(4)-bis(4-(((3-methoxypropyl)imino)(methylamino)methyl)phenyl)terephthalamide involves its interaction with specific molecular targets and pathways. The hydroxy and oxido groups may participate in redox reactions, while the amino groups may interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Hydroxy(oxido)amino)-N(1),N(4)-bis(4-(((3-methoxypropyl)imino)(methylamino)methyl)phenyl)terephthalamide include other terephthalamide derivatives with different functional groups. Examples include:

  • N(1),N(4)-bis(4-aminophenyl)terephthalamide
  • N(1),N(4)-bis(4-hydroxyphenyl)terephthalamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

21696-32-2

Molecular Formula

C32H39N7O6

Molecular Weight

617.7 g/mol

IUPAC Name

1-N,4-N-bis[4-[N-(3-methoxypropyl)-N'-methylcarbamimidoyl]phenyl]-2-nitrobenzene-1,4-dicarboxamide

InChI

InChI=1S/C32H39N7O6/c1-33-29(35-17-5-19-44-3)22-7-12-25(13-8-22)37-31(40)24-11-16-27(28(21-24)39(42)43)32(41)38-26-14-9-23(10-15-26)30(34-2)36-18-6-20-45-4/h7-16,21H,5-6,17-20H2,1-4H3,(H,33,35)(H,34,36)(H,37,40)(H,38,41)

InChI Key

VYSWZPPEEKUUKN-UHFFFAOYSA-N

Canonical SMILES

CN=C(C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=NC)NCCCOC)[N+](=O)[O-])NCCCOC

Origin of Product

United States

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